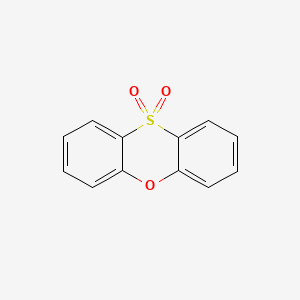

phenoxathiin 10,10-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

phenoxathiine 10,10-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLRCPYQIPAQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241718 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-47-0 | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin, 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXATHIIN-10,10-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. These structures are ubiquitous in nature and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. rsc.org Within this broad field, tricyclic systems like phenoxathiins are of particular interest due to their defined three-dimensional shapes and rich electronic characteristics. rsc.org

The phenoxathiin (B166618) core, and specifically its oxidized form, phenoxathiin 10,10-dioxide, is explored as a key building block in synthetic chemistry. rsc.org Researchers utilize this scaffold to develop molecules with specific biological activities and optical properties. rsc.org For instance, the phenoxathiin framework has been investigated for creating inhibitors of enzymes like monoamine oxidase A and thrombin, as well as for developing antifungal agents. rsc.org The synthesis of derivatives often involves the oxidation of a phenoxathiin precursor, a process that fundamentally alters the molecule's characteristics and reactivity. rsc.orgresearchgate.net

Significance of the Sulfone Moiety in Tricyclic Systems

Direct Oxidation Routes to the 10,10-Dioxide System

The most straightforward method to obtain this compound is through the direct oxidation of phenoxathiin. iucr.orgchemicalbook.com This transformation is typically accomplished using strong oxidizing agents. A common and high-yielding procedure involves the use of hydrogen peroxide in glacial acetic acid. iucr.orgasianpubs.orggoogle.com For instance, suspending 3,7-dimethylphenoxathiin in glacial acetic acid with aqueous hydrogen peroxide and refluxing the mixture for an extended period yields the corresponding 3,7-dimethylphenoxathiin-10,10-dioxide in high yield (91%). asianpubs.org Similarly, unsubstituted phenoxathiin can be oxidized to this compound with a 98% yield using the same reagent system. iucr.org

Another approach involves the oxidation of phenoxathiin with m-chloroperbenzoic acid, which has also been shown to produce the corresponding dioxide. iucr.org The choice of oxidizing agent and reaction conditions can be crucial for achieving high yields and avoiding over-oxidation or side reactions.

Table 1: Direct Oxidation of Phenoxathiin Derivatives

| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenoxathiin | Hydrogen Peroxide | Glacial Acetic Acid | 98 | iucr.org |

| 3,7-Dimethylphenoxathiin | Hydrogen Peroxide | Glacial Acetic Acid | 91 | asianpubs.org |

| (Phenoxathiin)FeCp complex | Hydrogen Peroxide | Trifluoroacetic Acid | - | iucr.org |

Metal-Catalyzed Synthetic Approaches

Modern synthetic chemistry offers powerful metal-catalyzed methods for the construction of the phenoxathiin skeleton, which can then be oxidized to the 10,10-dioxide.

Iron-Catalyzed C-H Thioarylation Strategies

Iron catalysis has emerged as a cost-effective and environmentally benign approach for C-S bond formation. rsc.orggla.ac.uk A two-step synthesis of phenoxathiins from phenols has been developed utilizing iron- and copper-mediated reactions. rsc.org The initial step involves an iron(III) triflimide-catalyzed ortho-thioarylation of phenols with an N-(arylthio)succinimide reagent. rsc.orggla.ac.uk The reaction can be accelerated by the addition of a Lewis base catalyst, such as bis(4-methoxyphenyl)sulfane. rsc.org The resulting thioarylated phenols are then subjected to a copper-mediated Ullmann-type C-O bond forming cyclization to afford the phenoxathiin ring system. rsc.orgrsc.org This phenoxathiin can subsequently be oxidized to the 10,10-dioxide. gla.ac.ukrsc.org

Palladium-Mediated Cyclization Pathways

Palladium catalysis is a versatile tool for the synthesis of heterocyclic compounds. While direct palladium-catalyzed routes to this compound are less commonly reported, palladium-catalyzed C-H activation and cross-coupling reactions represent a powerful strategy for constructing functionalized phenoxathiin precursors. rsc.orgnih.gov For instance, palladium-catalyzed coupling of ortho-C(sp²) atoms with various partners can be envisioned as a route to precursors that can undergo subsequent cyclization to form the phenoxathiin ring.

Electrophilic Substitution and Intramolecular Cyclization in Derivative Synthesis

The synthesis of substituted phenoxathiin 10,10-dioxides can be achieved through electrophilic substitution reactions on pre-formed phenoxathiin rings, followed by oxidation, or by cyclization of appropriately substituted precursors. osi.lv For example, 4,4'-oxydibenzoic acid can be reacted with strong sulfur-containing electrophiles like chlorosulfonic acid or oleum. osi.lv This process involves initial electrophilic substitution at the positions ortho to the ether linkage, followed by an intramolecular cyclization to form the 10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid system. osi.lv Similarly, nitrated derivatives can be synthesized using this approach. osi.lv

Another strategy involves the intramolecular cyclization of 2-[(2-halophenyl)sulfanyl]phenols, which can be catalyzed by copper supported on manganese oxide octahedral molecular sieves (CuOx/OMS-2) to yield phenoxathiin derivatives. thieme-connect.com These can then be oxidized to the corresponding 10,10-dioxides.

Directed Metalation Strategies for Regioselective Functionalization

Directed metalation provides a powerful method for the regioselective functionalization of aromatic compounds, including this compound. This strategy relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position on the aromatic ring. wikipedia.orgorganic-chemistry.org

Lithiation Studies

The metalation of this compound with n-butyllithium has been shown to be highly regioselective. thieme-connect.deacs.org Unlike phenoxathiin itself, which undergoes lithiation at multiple positions, this compound is selectively lithiated at the 1-position. thieme-connect.deacs.org This is attributed to the directing effect of the sulfone group. Subsequent treatment of the resulting 1-lithiophenoxathiin-10,10-dioxide with an electrophile, such as carbon dioxide, affords the corresponding 1-substituted derivative, phenoxathiin-1-carboxylic acid 10,10-dioxide, in moderate yields (40-46%). thieme-connect.de

Interestingly, this compound is also susceptible to dimetalation under certain conditions. acs.orgresearchgate.net Treatment with an excess of an organolithium reagent can lead to the formation of dilithio derivatives, such as 1,9-dilithiophenoxathiin-10-dioxide. acs.orgresearchgate.net This reactivity highlights the importance of carefully controlling the stoichiometry of the metalating agent to achieve selective monofunctionalization.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenoxathiin |

| 3,7-Dimethylphenoxathiin |

| 3,7-Dimethylphenoxathiin-10,10-dioxide |

| Hydrogen peroxide |

| Glacial acetic acid |

| m-Chloroperbenzoic acid |

| Trifluoroacetic acid |

| Iron(III) triflimide |

| N-(Arylthio)succinimide |

| bis(4-Methoxyphenyl)sulfane |

| Copper |

| Palladium |

| 4,4'-Oxydibenzoic acid |

| Chlorosulfonic acid |

| Oleum |

| 10,10-Dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid |

| 2-[(2-Halophenyl)sulfanyl]phenols |

| Copper supported on manganese oxide octahedral molecular sieves (CuOx/OMS-2) |

| n-Butyllithium |

| 1-Lithiophenoxathiin-10,10-dioxide |

| Carbon dioxide |

| Phenoxathiin-1-carboxylic acid 10,10-dioxide |

| 1,9-Dilithiophenoxathiin-10-dioxide |

| Phenoxathiin 10-oxide |

| Phenoxathiin-1-carboxylic acid |

Synthetic Routes to Substituted this compound Systems

The synthesis of substituted this compound systems is primarily achieved through two major strategies: the oxidation of a pre-existing substituted phenoxathiin scaffold or the chemical modification of the parent this compound molecule. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and straightforward method for preparing substituted phenoxathiin 10,10-dioxides involves the oxidation of the corresponding substituted phenoxathiin. This transformation targets the sulfur atom of the heterocyclic core, converting it to a sulfone group. Hydrogen peroxide is a commonly employed oxidizing agent for this purpose, often used in conjunction with a solvent such as glacial acetic acid or ethanol. asianpubs.orgrsc.org For instance, the synthesis of 3,7-dimethyl phenoxathiin-10,10-dioxide is accomplished by suspending 3,7-dimethyl phenoxathiin in glacial acetic acid and hydrogen peroxide, followed by heating the mixture to reflux. asianpubs.org This method has been successfully applied to produce various derivatives, including those with amino acid functionalities. rsc.org The treatment of a phenoxathiin-derived amino acid precursor with hydrogen peroxide in glacial acetic acid afforded the corresponding phenoxathiin-dioxide in a high yield of 95%. rsc.org

Detailed findings show that reaction conditions can be modulated to control the extent of oxidation. For example, when 3,7-dimethyl phenoxathiin is heated with hydrogen peroxide in ethanol, a mixture of the corresponding sulfoxide (B87167) (phenoxathiin-10-oxide) and the sulfone (phenoxathiin-10,10-dioxide) can be isolated. asianpubs.org To drive the reaction to completion and obtain the dioxide exclusively, prolonged reaction times and additional portions of hydrogen peroxide may be necessary. asianpubs.org

Table 1: Oxidation of Substituted Phenoxathiins

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,7-Dimethyl phenoxathiin | Hydrogen peroxide (30%), Glacial acetic acid | Reflux, 48h | 3,7-Dimethyl phenoxathiin-10,10-dioxide | 91 | asianpubs.org |

| Phenoxathiin-tyrosine derivative (8) | Hydrogen peroxide, Glacial acetic acid | Not specified | Phenoxathiin-dioxide amino acid derivative (10) | 95 | rsc.org |

| 2-Acetylphenoxathiin (B8607918) | Potassium permanganate, Pyridine (B92270), Water | Steam bath, 1.5h | 2-Acetylphenoxathiin-10,10-dioxide | 52.2 | he.com.br |

| 2-Chloromethylphenoxathiin | Not specified | Not specified | S-(2-phenoxathiinomethyl-10,10-dioxide) isothiouronium chloride | 71.4 | he.com.br |

Another significant route involves the direct functionalization of the parent this compound ring system. Metalation, particularly using organolithium reagents like n-butyllithium, is a powerful technique for this purpose. acs.orgacs.org Phenoxathiin-10-dioxide can be dimetalated to produce intermediates such as 1,9-dilithiophenoxathiin-10-dioxide. researchgate.net These lithiated species are potent nucleophiles that can react with various electrophiles to introduce substituents onto the aromatic rings. For example, subsequent carbonation of the dilithiated intermediate leads to the formation of the corresponding dicarboxylic acid. researchgate.net This approach provides a pathway to derivatives that may be difficult to access through the oxidation of a pre-functionalized phenoxathiin.

Further synthetic strategies build upon functionalized phenoxathiin 10,10-dioxides. For instance, 2,8-bis(bromomethyl)phenoxathiin-10,10-dioxide, synthesized from 2,8-dimethylphenoxathiin, serves as a key intermediate for constructing more complex, macrocyclic structures. researchgate.net Similarly, new imidazole (B134444) derivatives have been synthesized through the substitution reaction of imidazole with 2-omega-bromoacetylphenoxathiin-10,10-dioxide. researchgate.net The hydrolysis of certain derivatives can also yield valuable products; 2-acetylphenoxathiin-10,10-dioxide can be obtained by the acid-catalyzed hydrolysis of its corresponding ketal-protected precursor. he.com.br

Table 2: Synthesis via Functionalization of the this compound Core

| Starting Material | Reagents | Key Intermediate | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| Phenoxathiin-10-dioxide | n-Butyllithium | 1,9-Dilithiophenoxathiin-10-dioxide | Carbonation | Phenoxathiin-10-dioxide-1,9-dicarboxylic acid | researchgate.net |

| 2-omega-Bromoacetylphenoxathiin-10,10-dioxide | Imidazole | Not specified | Substitution | 2-(Imidazol-1-yl)acetylphenoxathiin-10,10-dioxide | researchgate.net |

| 2,8-Dimethylphenoxathiin-10,10-dioxide | Not specified | Not specified | Bromination | 2,8-Bis(bromomethyl)phenoxathiin-10,10-dioxide | researchgate.net |

Reactivity and Mechanistic Investigations of Phenoxathiin 10,10 Dioxide

Electron Transfer Processes and Cation Radical Intermediates

Unlike its parent compound, phenoxathiin (B166618), which readily forms a stable cation radical upon one-electron oxidation, phenoxathiin 10,10-dioxide does not exhibit similar behavior. thieme-connect.deresearchgate.netresearchgate.net Extensive studies on the chemistry of the phenoxathiin cation radical show its reactivity with various nucleophiles and its role in addition reactions, but there is a notable absence of corresponding reports for a cation radical derived from the 10,10-dioxide form. researchgate.netresearchgate.net

This difference in reactivity can be attributed to the electronic properties of the sulfone group. The SO₂ moiety is a powerful electron-withdrawing group, which significantly increases the oxidation potential of the heterocyclic system. This makes the removal of an electron to form a cation radical energetically unfavorable.

Instead of donating an electron, the this compound scaffold acts as an electron acceptor. Theoretical and photophysical studies have shown that the molecule possesses a donor-π-acceptor character, where intramolecular charge transfer occurs from the electron-donating ether oxygen and phenyl rings towards the electron-accepting sulfone group. gla.ac.ukfrontiersin.org This is evident in the solvatochromic effects observed in the emission spectra of its derivatives, where the fluorescence is sensitive to solvent polarity, indicating a significant change in dipole moment upon excitation. researchgate.netlew.ro The frontier molecular orbitals (HOMO-LUMO) involved in the first excited singlet state confirm a charge transfer from the heteroring towards substituents, highlighting the sulfone's role as an electron sink. researchgate.net

Nucleophilic Reactivity of the this compound Scaffold

The electron-deficient nature of the aromatic rings in this compound, induced by the sulfone group, makes the scaffold susceptible to nucleophilic attack. This is most clearly demonstrated in its reactions with strong organometallic nucleophiles like n-butyllithium.

The sulfonyl group acts as a potent ortho-directing group in metalation reactions. chemistry-chemists.com Studies have shown that this compound undergoes dimetalation with n-butyllithium to produce 1,9-dilithiophenoxathiin-10-dioxide. researchgate.net This contrasts with the behavior of phenoxathiin itself, where the ether oxygen is the dominant directing group. chemistry-chemists.com The resulting organolithium intermediates can be trapped with electrophiles, such as carbon dioxide, to yield the corresponding dicarboxylic acids. researchgate.net

The table below summarizes the observed nucleophilic metalation reaction of the this compound scaffold.

| Reagent | Site of Attack | Product after Carbonation | Reference |

| n-Butyllithium | Positions 1 and 9 (ortho to SO₂) | 1,9-Dicarboxyphenoxathiin-10-dioxide | researchgate.net |

This reactivity highlights the ability of the sulfone group to activate the adjacent C-H bonds towards deprotonation by increasing their acidity, a classic example of nucleophilic attack on a hydrogen atom facilitated by a strong base. chemistry-chemists.com

Rearrangement Reactions Involving the this compound Nucleus

There is a lack of scientific literature describing rearrangement reactions, such as the Fries, Claisen, or Smiles rearrangements, directly involving the core heterocyclic nucleus of this compound. While rearrangements are known for derivatives, such as the Beckmann rearrangement of a 2-acetylphenoxathiin (B8607918) oxime to yield phenoxathiin-2-amine, this reaction involves a substituent and does not alter the core tricyclic structure. thieme-connect.de

The high aromaticity and thermodynamic stability of the dibenzo-fused system containing the sulfone group likely preclude rearrangements of the nucleus, which would require a high-energy intermediate and the disruption of this stable electronic configuration. The synthesis of the phenoxathiin ring often proceeds via a rearrangement, such as the acid-catalyzed rearrangement of a spirodienone derivative, but once the stable dioxide is formed, it appears resistant to further skeletal reorganization under typical reaction conditions. dokumen.pub

Cleavage Reactions and Degradation Pathways

The robust aromatic nature of this compound makes it generally stable; however, cleavage of its C-S and C-O bonds can be achieved under specific chemical or biological conditions.

Chemical cleavage has been observed as a consequence of nucleophilic attack. For instance, the dicarboxylic acids formed from the dimetalation of the scaffold can be cleaved to dicarboxydiphenyl ethers for structural identification, a process that involves the breaking of the sulfide (B99878) (now sulfone) or ether linkages. researchgate.net In more complex systems, such as phenoxathiin-dioxide-based thiacalixarenes, the sulfonyl bridges are susceptible to cleavage by organolithium reagents. dokumen.pub A reaction with SH⁻ ions can lead to an "unprecedented cascade of nucleophilic cleavage/rearrangements" that results in the formation of linear oligomers, demonstrating the rupture of the macrocyclic structure. dokumen.pub

Biological degradation pathways have also been identified. The metabolism of phenoxathiin-10,10-dioxide derivatives has been studied, particularly in the context of their use as potential pharmaceuticals like monoamine oxidase (MAO) inhibitors. scirp.orgscirp.org The structure of an epoxide of 1-ethyl-phenoxathiin 10,10-dioxide has been elucidated, indicating that enzymatic oxidation is a viable degradation pathway. researchgate.net This suggests that metabolic processes in biological systems can modify and ultimately lead to the cleavage of the phenoxathiin ring system.

Theoretical and Computational Studies of Phenoxathiin 10,10 Dioxide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental in understanding the electronic properties of molecules. For phenoxathiin (B166618) 10,10-dioxide, these computational tools have provided deep insights into its structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study phenoxathiin derivatives, including the 10,10-dioxide form, to predict their geometries and electronic properties. researchgate.netfrontiersin.org DFT calculations, often employing functionals like B3LYP, have been instrumental in optimizing the molecular structure and understanding the impact of substituents on the phenoxathiin core. researchgate.net For instance, studies on polychlorinated and polybrominated phenoxathiin 10-oxides have utilized DFT to calculate thermodynamic properties and molar heat capacities. researchgate.netresearchgate.net These calculations help in understanding the stability and reactivity of such compounds. nih.gov The method has also been used to explore the structural effects of adding electronegative atoms to the phenoxathiin framework. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the excited-state properties of molecules, offering a good balance between computational cost and accuracy. rsc.orguci.edu TDDFT has been crucial in studying the photophysical properties of phenoxathiin 10,10-dioxide and its derivatives. researchgate.netresearchgate.net This approach allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light. nih.gov For substituted phenoxathiin 10,10-dioxides, TDDFT calculations have successfully explained experimental observations, such as the influence of different functional groups on the fluorescence spectra. researchgate.net The accuracy of TDDFT can be sensitive to the choice of the exchange-correlation functional, especially for charge-transfer excited states. aps.org

Analysis of Frontier Molecular Orbitals and Charge Transfer Phenomena

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. nih.govresearchgate.net In this compound derivatives, the nature and energy of these orbitals dictate their photophysical behavior.

Analysis of the FMOs reveals that electronic excitations can lead to intramolecular charge transfer (ICT). researchgate.net For example, in certain substituted phenoxathiin 10,10-dioxides, TDDFT calculations have shown that upon excitation, electron density moves from the heterocyclic ring system towards the substituent. researchgate.net This ICT character is a critical factor influencing the fluorescence properties of these molecules. The energy gap between the HOMO and LUMO is also a significant parameter, as it relates to the molecule's electronic excitation energy and chemical reactivity. researchgate.netbhu.ac.in The spatial distribution of these orbitals provides a visual representation of the regions involved in electronic transitions. nih.gov

Solvatochromic Effects and Solvent-Solute Interactions

Solvatochromism describes the change in a substance's color, or more broadly, its absorption or emission spectra, when dissolved in different solvents. nih.gov This phenomenon provides valuable information about the interactions between the solute and solvent molecules. For derivatives of this compound, significant solvatochromic shifts have been observed, particularly in their fluorescence spectra. researchgate.net

The fluorescence of a bromine-substituted derivative, for instance, shows a pronounced bathochromic (red) shift and band broadening when moving from nonpolar to polar protic solvents. researchgate.net This behavior indicates a larger dipole moment in the excited state compared to the ground state. To quantify these interactions, various models like the Lippert-Mataga, Reichardt, and Kamlet-Taft equations are employed. researchgate.net These models help to dissect the contributions of general solvent effects, such as polarity and polarizability, from specific interactions like hydrogen bonding. researchgate.netnih.gov The Kamlet-Taft model, for example, has shown nearly equal contributions from the solvent's hydrogen bond donor and acceptor properties for certain derivatives. researchgate.net

Computational Thermodynamics of Substituted Systems

Computational thermodynamics involves the use of theoretical methods to calculate the thermodynamic properties of chemical systems. For substituted phenoxathiin 10,10-dioxides, these calculations provide insights into their stability and formation energetics.

DFT methods have been employed to calculate the standard enthalpy and Gibbs free energy of formation for various polychlorinated and polybrominated phenoxathiin oxides. researchgate.netresearchgate.net By designing isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, researchers can achieve accurate thermodynamic data. researchgate.net These studies have revealed correlations between thermodynamic parameters and the number and position of halogen substituents. researchgate.net Such computational data is valuable for understanding the relative stability of different isomers and predicting their behavior in various environments. aps.org

Molecular Dynamics Simulations in Complex Formations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This method allows for the investigation of complex molecular interactions, such as the formation of inclusion complexes. unibuc.rodovepress.com

In the context of this compound and its derivatives, MD simulations have been used to study their interactions with cyclodextrins. unibuc.ro These simulations, often using force fields like OPLSAA, can model the process of a guest molecule (the phenoxathiin derivative) entering the cavity of a host molecule (the cyclodextrin). unibuc.ronih.gov By analyzing the simulation trajectory, researchers can determine the stability of the resulting complex and identify the key intermolecular forces, such as van der Waals and electrostatic interactions, that govern the binding process. unibuc.ronih.gov These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Advanced Spectroscopic and Crystallographic Research on Phenoxathiin 10,10 Dioxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phenoxathiin (B166618) 10,10-dioxide systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures.

In the synthesis of novel phenoxathiin derivatives, such as those involving the substitution of imidazole (B134444) onto a 2-omega-bromoacetylphenoxathiin 10,10-dioxide analog, NMR spectroscopy is fundamental for characterizing the resulting ketones and their corresponding oximes. researchgate.net The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra offer definitive proof of the intended molecular architecture. researchgate.net For instance, the conversion of a sulfide (B99878) to a sulfone linkage in the phenoxathiin system leads to predictable changes in the ¹³C NMR spectrum, which can be analyzed using additivity correlations. researchgate.net While the benzenoid portion of the molecule generally adheres to standard additivity rules, significant deviations can be observed in the pyridine (B92270) ring of aza-analogs, providing insights into the electronic effects of the sulfone group. researchgate.net

Furthermore, NMR is crucial in mechanistic studies, helping to understand reaction pathways and the formation of intermediates. For example, in studies on the oxidation of phenoxathiin, NMR can be used to follow the progress of the reaction and identify the resulting products, such as the 10,10-dioxide.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex derivatives to establish through-bond connectivity. These methods are vital for assigning the full NMR spectra of intricately substituted this compound compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic studies have revealed important structural features.

The free heterocycle of this compound, C₁₂H₈O₃S, has been characterized by X-ray diffraction. researchgate.net These studies show a hinge angle between the planes of the two benzene (B151609) rings of 171.49 (6)°. researchgate.net This nearly planar geometry is a key characteristic of the this compound core.

When this compound acts as a ligand in organometallic complexes, such as with an iron-cyclopentadienyl (FeCp) moiety, X-ray crystallography elucidates the coordination geometry. researchgate.net In the complex [Fe(C₅H₅)(C₁₂H₈O₃S)]PF₆, the hinge angle between the peripheral benzene rings of the coordinated this compound molecule is 169.9 (2)°. researchgate.netresearchgate.net The FeCp group is situated within the shallow fold of the heterocycle. researchgate.netresearchgate.net The coordinated cyclopentadienyl (B1206354) and the adjacent benzene ring planes are nearly parallel, with a small hinge angle of 0.8 (2)°. researchgate.net

Photophysical Characterization, Including Fluorescence and Emission Properties

The photophysical properties of this compound and its derivatives are of significant interest, particularly their fluorescence and emission characteristics. These properties are highly dependent on the molecular structure, the nature and position of substituents, and the solvent environment.

Studies on 3-substituted phenoxathiin-10,10-dioxide derivatives, such as those with methyl (CH₃) and bromomethyl (CH₂Br) groups, have shown that these compounds exhibit an intense absorption band in the 230–250 nm range and a less intense band around 300 nm, which is often used for excitation. researchgate.netresearchgate.net The fluorescence quantum yields of these derivatives can be low. researchgate.net For example, substitution at the 2-position of phenoxathiinsulphone derivatives often leads to low fluorescence quantum yields. researchgate.net

The emission spectra of these compounds can be highly sensitive to the solvent polarity. researchgate.net For the 3-CH₂Br substituted derivative, a strong solvent dependence is observed, with a bathochromic (red) shift of the emission peak and a broadening of the band when moving from a nonpolar solvent like cyclohexane (B81311) to polar protic solvents like methanol. researchgate.netresearchgate.net This solvatochromic effect can be analyzed using models such as the Lippert-Mataga, Reichardt, and Kamlet-Taft equations to understand the nature of the excited state and its interaction with the solvent molecules. researchgate.net Good linearity in these models often indicates a significant charge transfer character in the excited state. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to complement experimental findings. researchgate.net These calculations help to explain the observed photophysical behavior by examining the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions. researchgate.netfrontiersin.org For instance, TD-DFT can reveal charge transfer from the phenoxathiin heteroring towards the substituent in the excited state, explaining the spectral differences between derivatives with different substituents. researchgate.net

The development of new fluorescent α-amino acids incorporating the phenoxathiin moiety has also been explored. gla.ac.uk A novel phenoxathiin-sulfoxide α-amino acid displayed fluorescence with an emission maximum at 372 nm. gla.ac.uk Furthermore, donor-acceptor compounds incorporating phenoxathiin as a donor and benzophenone (B1666685) as an acceptor have been synthesized and studied for their photophysical properties, including thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). acs.org

Table of Relevant Spectral Data for a 3-CH₂Br-phenoxathiin-10,10-dioxide derivative:

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|---|

| Cyclohexane (CHX) | 296 | 355 | 5615 |

| Hexane (HEX) | 292 | 355 | 6038 |

| Acetonitrile (ACN) | 296 | 367 | 6536 |

| 1-Butanol (n-BuOH) | 296 | 359 | 5929 |

| Ethanol (EtOH) | 296 | 361 | 6083 |

| Methanol (MeOH) | 296 | 383 | 7640 |

Data compiled from a study on the photophysical properties of phenoxathiin-10,10-dioxide derivatives. researchgate.net

Applications of Phenoxathiin 10,10 Dioxide As a Chemical Scaffold in Advanced Synthesis

Role in Polymer Chemistry and Material Science

The phenoxathiin (B166618) 10,10-dioxide moiety is integrated into polymer backbones to enhance their physical and thermal properties. Its rigid and bulky structure disrupts polymer chain packing, which can improve solubility while simultaneously increasing the glass transition temperature (Tg) and thermal stability. This makes it a key component in the synthesis of high-performance polymers such as polyamides and polyimides, which are sought after for applications demanding durability under extreme conditions.

Research has demonstrated that incorporating the phenoxathiin unit into polyimides leads to materials with notable thermal stability. researchgate.net The inclusion of the sulfone group (S,S-dioxide) further enhances these properties. In one study, new cardopolyamides containing phenoxathiin-10,10-dioxide units were synthesized by condensing 2,8-dichloroformylphenoxathiin-10,10-dioxide (PDC) with various "cardo" diamines—fluorene-containing and phthalide-containing aromatic diamines. researchgate.net The resulting polymers, obtained in high yields, exhibited moderate to high molecular weights, as indicated by their inherent viscosity values, and demonstrated the successful incorporation of the phenoxathiin-10,10-dioxide scaffold. researchgate.net

The rigid phenoxathiin template has also been shown to be effective in controlling polymer architecture on a molecular level, acting as a reverse turn mimic to induce the formation of parallel β-sheets in peptide-based polymers. acs.org This templating effect is crucial for retaining the desired secondary structure within the polymer, which would otherwise be lost in favor of random coils or other less-ordered conformations. acs.org

Precursor in Heterocycle Synthesis (e.g., Pyrido[2,3-d]pyrimidines)

The phenoxathiin framework serves as a foundational structure for the synthesis of more complex heterocyclic systems. While the direct use of phenoxathiin 10,10-dioxide as a starting material for certain targets is an area of developing interest, its parent structure, phenoxathiin, is a well-established precursor. For instance, 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile has been utilized as a key starting material to construct novel series of annulated and substituted pyrido[2,3-d]pyrimidine (B1209978) systems. tandfonline.comresearchgate.net

The synthesis of phenoxathiin-dioxides themselves is a subject of research, with novel methods being developed that avoid the simple oxidation of a pre-formed phenoxathiin. rsc.org One such method involves a tandem thia-Fries rearrangement and cyclization of specific benzyne (B1209423) precursors. rsc.org This development opens up new pathways to this "scarcely studied class of heterocycle," suggesting its potential for broader application in synthetic chemistry. rsc.org

Furthermore, the this compound core has been successfully used to synthesize other fused heterocyclic systems. For example, pyrrolophenoxathiin dioxides, such as 3H-pyrrolo[2,3-c]phenoxathiin 11,11-dioxide and 1H-pyrrolo[3,2-b]phenoxathiin 10,10, dioxide, have been prepared via the Fischer reaction, demonstrating the utility of the dioxide scaffold as a precursor for building diverse heterocyclic structures. acs.org

Development of Substituted Derivatives for Specific Chemical Functions

Functionalization of the this compound core allows for the fine-tuning of its chemical and physical properties, leading to derivatives with specific, targeted functions. By introducing various substituents at different positions on the aromatic rings, chemists can modulate the molecule's electronic properties, solubility, and biological activity.

One notable area of application is in medicinal chemistry. Researchers have synthesized a series of 1-substituted this compound derivatives to act as selective inhibitors of monoamine oxidase A (MAO-A), a target for antidepressant drugs. nih.gov By introducing small lipophilic groups such as ethyl, vinyl, trifluoromethyl, and iodo at the 1-position, potent and selective inhibitors were developed. nih.gov The 1-ethylthis compound, in particular, was identified as a promising candidate for further development. nih.gov

In another synthetic endeavor, new imidazole (B134444) derivatives have been prepared through the substitution reaction of imidazole with a 2-omega-bromoacetylthis compound analogue. researchgate.net The resulting ketones were then converted into their corresponding oximes, demonstrating a pathway to novel, functionalized heterocyclic compounds built upon the this compound framework. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing phenoxathiin 10,10-dioxide, and how can reaction conditions be optimized for yield?

this compound is synthesized by oxidizing phenoxathiin using agents like hydrogen peroxide in acetic acid, chromic acid, or potassium permanganate. Key parameters include temperature control (e.g., 40–60°C for H₂O₂ in acetic acid) and stoichiometric ratios to avoid over-oxidation. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound derivatives be validated post-synthesis?

Characterization involves:

- Spectroscopic techniques : NMR (¹H, ¹³C) to confirm substituent positions and sulfur oxidation state .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 335.37642 g/mol for C₁₉H₁₃NO₃S) .

- Elemental analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

Use software like Gaussian or ORCA for DFT calculations to predict:

- LogP values (e.g., XlogP = 3.2 for C₁₉H₁₃NO₃S) .

- Molecular polarity : Topological polar surface area (85.6 Ų) .

- Thermodynamic stability : Heat of formation and Gibbs free energy .

Advanced Research Questions

Q. How can conformational equilibria of this compound-containing cyclopeptides be analyzed in solution?

Advanced NMR techniques, such as 2D NOESY and ROESY, are critical for detecting intramolecular hydrogen bonding and cis/trans amide bond isomerization in cyclopeptides. For example, monomeric cyclopeptides exhibit conformational equilibria in chloroform at low temperatures, requiring variable-temperature NMR studies (−40°C to 25°C) .

Q. What methodologies are effective in resolving contradictions in the biological activity of this compound derivatives (e.g., MAO-A inhibition vs. antiviral activity)?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 1-ethyl or 1-trifluoromethyl groups enhance MAO-A inhibition , while 3-fluoro-7-trifluoroethoxy groups improve thermal stability ).

- Enzyme kinetics : Measure IC₅₀ values under standardized conditions (e.g., MAO-A inhibition assays using kynuramine as substrate ).

Q. How can the solid-state stability of this compound derivatives be systematically evaluated for pharmaceutical or OLED applications?

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .

- X-ray diffraction (XRD) : Identify crystalline forms and lattice parameters.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. What experimental designs are suitable for studying the stereospecific addition of phenoxathiin cation radicals to alkenes?

Q. How can this compound derivatives be tailored for blue thermally activated delayed fluorescence (TADF) in OLEDs?

Optimize donor-acceptor pairs:

- Donor groups : Dimethylacridan for enhanced charge transfer.

- Acceptor tuning : Adjust sulfur oxidation state (10,10-dioxide) to lower LUMO energy.

- Photophysical characterization : Measure photoluminescence quantum yield (PLQY) and delayed fluorescence lifetimes using time-resolved spectroscopy .

Methodological Notes

- Data validation : Cross-reference experimental results with computational models (e.g., DFT for NMR chemical shift prediction ).

- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and raw data in supplementary materials per IUPAC guidelines .

- Ethical reporting : Avoid overinterpretation of biological activity without dose-response validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.